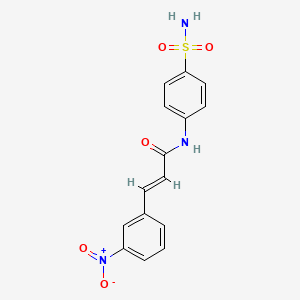
(2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a member of the sulfonamide family of compounds and has been shown to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is not fully understood. It is believed to work by inhibiting the activity of enzymes involved in various biological processes, such as DNA synthesis and cell division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide in lab experiments is its potential as a chemotherapeutic agent. It has also been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research of (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide. One direction is to further investigate its potential as a chemotherapeutic agent in the treatment of cancer. Another direction is to explore its potential as a new antibiotic for the treatment of bacterial and fungal infections. Additionally, more research is needed to understand its mechanism of action and potential side effects. Finally, further studies could investigate the potential of (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide in combination with other drugs for enhanced therapeutic effects.
Métodos De Síntesis
The synthesis of (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide involves the reaction of 3-nitrobenzaldehyde and 4-aminobenzenesulfonamide in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is purified by recrystallization from ethanol to obtain a yellow crystalline solid.
Aplicaciones Científicas De Investigación
(2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide has been shown to exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. It has been studied for its potential use as a chemotherapeutic agent in the treatment of cancer. It has also been investigated for its ability to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c16-24(22,23)14-7-5-12(6-8-14)17-15(19)9-4-11-2-1-3-13(10-11)18(20)21/h1-10H,(H,17,19)(H2,16,22,23)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHANZYFPUIZPCM-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

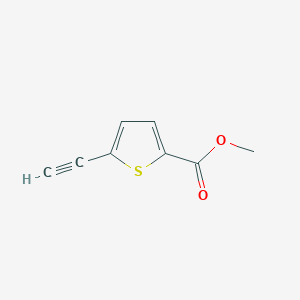
![N-(2,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2908124.png)
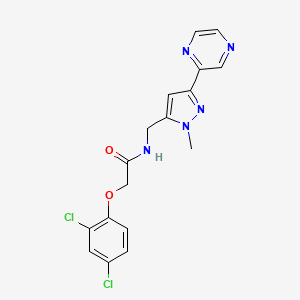
![N-(4-fluorophenyl)-5-(3-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2908127.png)

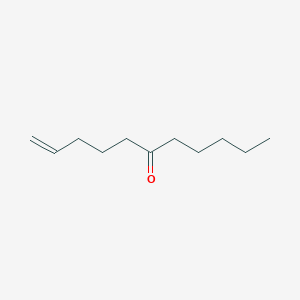
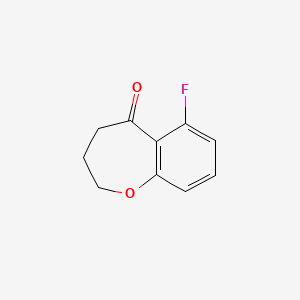
![3-[(2-Aminoethyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione hydrochloride](/img/no-structure.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2908139.png)
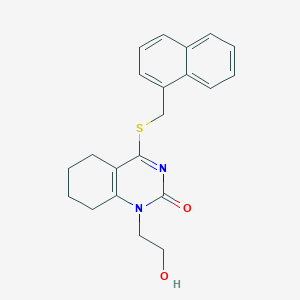
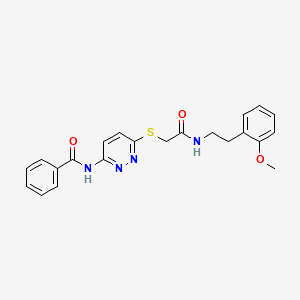
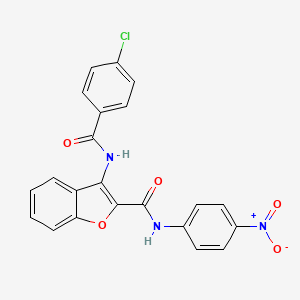
![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2908144.png)
![N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-N-methylbut-2-ynamide](/img/structure/B2908145.png)